molecular formula C7H11BrN2 B1270112 4-bromo-3-(tert-butyl)-1H-pyrazole CAS No. 60061-63-4

4-bromo-3-(tert-butyl)-1H-pyrazole

Cat. No.: B1270112
CAS No.: 60061-63-4
M. Wt: 203.08 g/mol
InChI Key: AJQIBAOGDNNNPC-UHFFFAOYSA-N
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Description

4-bromo-3-(tert-butyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Routes : A novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, highlighting a versatile method for the preparation of these compounds (Bobko et al., 2012).
  • Spectral Analysis and Nonlinear Optical Studies : Spectral analysis (FT-IR, UV-Vis, NMR) and density functional theory calculations were conducted on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrating its stability and potential for nonlinear optical properties (Tamer et al., 2016).

Crystallography and Molecular Structure

  • Hydrogen-Bonded Supramolecular Structures : Various 1H-pyrazole derivatives, including 4-bromo variants, have been studied for their hydrogen-bonded supramolecular structures, revealing different dimensional arrangements in their crystalline forms (Castillo et al., 2009).
  • Molecular Structure Analysis : The molecular structures of several 4-tert-butylpyrazoles have been examined, providing insights into their solid-state and solution behaviors (Trofimenko et al., 2001).

Chemical Reactions and Mechanisms

  • Regioselectivity in Synthesis : A study on the regioselectivity of synthesizing 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles highlighted the influence of reaction media on the formation of these compounds (Martins et al., 2012).
  • 13C NMR Chemical Shifts Analysis : An extensive study reported 13C shielding data for a wide range of pyrazole derivatives, including tert-butyl variants, providing valuable information for chemical analysis (Cabildo et al., 1984).

Applications in Material Science

  • Structural Studies for Material Applications : Structural studies of various pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, including tert-butyl derivatives, shed light on potential applications in material science (Ivanov et al., 2020).

Properties

IUPAC Name

4-bromo-5-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQIBAOGDNNNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363026
Record name 4-bromo-3-(tert-butyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60061-63-4
Record name 4-bromo-3-(tert-butyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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